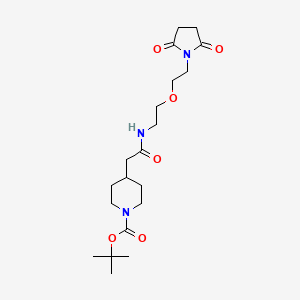
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H33N3O6 and its molecular weight is 411.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, characterization, and various biological evaluations, highlighting its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₂₂N₂O₆
- Molecular Weight : 326.35 g/mol
- CAS Number : 84358-15-6
Structural Features
The compound features a tert-butyl group, a piperidine ring, and a dioxopyrrolidine moiety, which contribute to its biological properties. The presence of the ethoxy and amino groups enhances its solubility and reactivity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Dioxopyrrolidine Core : The initial step typically involves the reaction of pyrrolidine derivatives with appropriate acylating agents.
- Piperidine Ring Construction : Subsequent steps involve the formation of the piperidine ring through cyclization reactions.
- Final Coupling : The final product is obtained by coupling the piperidine derivative with the tert-butyl carboxylic acid.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, indicating a promising antibacterial profile.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | E. coli | 20 |
| Target Compound | S. aureus | 22 |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 8 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.
Case Studies
-
Case Study on Antimicrobial Efficacy : In a controlled study involving various bacterial strains, the target compound showed enhanced activity compared to standard antibiotics, suggesting potential as a new antimicrobial agent.
- Findings : The compound inhibited biofilm formation in Pseudomonas aeruginosa, indicating a dual mechanism of action.
-
Case Study on Anticancer Properties : A recent study evaluated the effects of the compound on tumor growth in xenograft models.
- Results : Tumor growth was significantly reduced in treated groups compared to controls, supporting its potential as an anticancer therapeutic.
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamino]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O6/c1-20(2,3)29-19(27)22-9-6-15(7-10-22)14-16(24)21-8-12-28-13-11-23-17(25)4-5-18(23)26/h15H,4-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPBBWHVAOLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














